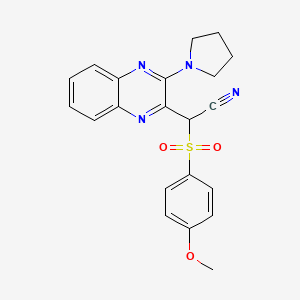
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating cellular processes. The compound has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Aplicaciones Científicas De Investigación
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has been extensively used in scientific research applications. It has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. The compound has been used to study the role of protein kinases in cancer cell proliferation, migration, and invasion. It has also been used to investigate the signaling pathways involved in cancer progression.
Mecanismo De Acción
The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile in lab experiments is its high potency and specificity for protein kinases. This allows for the selective inhibition of specific kinases involved in cancer progression, without affecting other cellular processes. However, one limitation of using the compound in lab experiments is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of the compound.
Direcciones Futuras
There are several future directions for the use of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile in scientific research. One direction is the development of new cancer therapies based on the compound's anti-cancer properties. Another direction is the investigation of the compound's effects on other cellular processes, such as inflammation and immune function. The compound's potential use as a tool for studying protein kinases and their role in cellular signaling pathways is also an area of future research. Overall, this compound has shown great promise as a potent and selective inhibitor of protein kinases, with potential applications in cancer therapy and other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile involves the reaction of 3-(pyrrolidin-1-yl)quinoxalin-2-amine with 2-bromo-4-methylanisole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfonyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-8-10-16(11-9-15)29(26,27)19(14-22)20-21(25-12-4-5-13-25)24-18-7-3-2-6-17(18)23-20/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNSPDFNVMGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2396605.png)
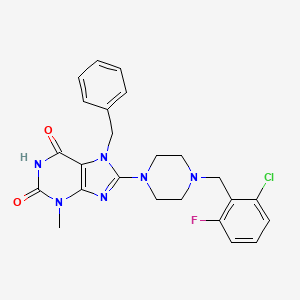

![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2396610.png)

![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)
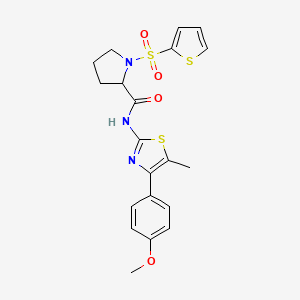


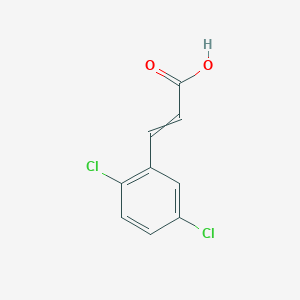
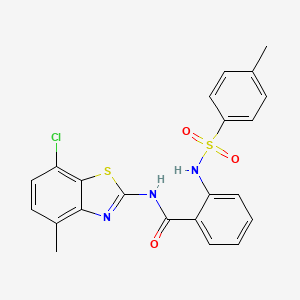

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)